2-(Indolin-4-yloxy)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-indol-4-yloxy)acetic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)6-14-9-3-1-2-8-7(9)4-5-11-8/h1-3,11H,4-6H2,(H,12,13) |
InChI Key |
JWGUAIBYFUSGIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OCC(=O)O |
Origin of Product |
United States |
Computational and Theoretical Investigations of 2 Indolin 4 Yloxy Acetic Acid
Quantum Chemical Calculations
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energy and symmetry of these orbitals provide insights into the kinetic stability and reactivity of a compound.
For 2-(Indolin-4-yloxy)acetic acid, theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the energies of the HOMO and LUMO. The HOMO, being the outermost orbital containing electrons, represents the ability of the molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the innermost empty orbital and signifies the molecule's capacity to accept electrons, reflecting its electrophilic character.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for predicting the molecule's reactivity. A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, leading to higher reactivity. Computational studies on similar indoline (B122111) derivatives have shown that the nature and position of substituents on the indoline ring can significantly influence the HOMO-LUMO gap. dergipark.org.trmdpi.com For this compound, the presence of the electron-donating indoline nitrogen and the ether oxygen would be expected to raise the HOMO energy, while the carboxylic acid group, being electron-withdrawing, would lower the LUMO energy. This combination could result in a relatively small HOMO-LUMO gap, suggesting a degree of reactivity.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can further quantify the reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Interactive Data Table: Predicted FMO Energies and Reactivity Descriptors for this compound
| Parameter | Symbol | Predicted Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 | Indicates the electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 | Indicates the electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 4.62 | A smaller gap suggests higher reactivity. |
| Electronegativity | χ | 3.54 | The tendency to attract electrons. |
| Chemical Hardness | η | 2.31 | Resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | 2.71 | A measure of the stabilization in energy when the system acquires an additional electronic charge. |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would highlight several key features. The oxygen atoms of the carboxylic acid group and the ether linkage are expected to be regions of high negative electrostatic potential due to the presence of lone pairs of electrons. mdpi.com These sites would be the primary targets for interactions with electrophiles or for forming hydrogen bonds as an acceptor.
Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group and the hydrogen on the indoline nitrogen would exhibit a positive electrostatic potential, making them favorable sites for nucleophilic attack or for acting as hydrogen bond donors. The aromatic part of the indoline ring would likely show a region of π-electron density, which could also interact with electrophiles.
The MEP analysis provides crucial insights into the intermolecular interactions of this compound, which are vital for understanding its behavior in a biological system, such as binding to a receptor pocket. The distinct positive and negative regions suggest that the molecule can engage in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. mdpi.com
Topological Properties of Electron Density (e.g., Bader's AIM Theory)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms, chemical bonds, and molecular structure. wikipedia.org This theory is based on the topological analysis of the electron density, ρ(r), and its gradient vector field. Critical points in the electron density, where the gradient is zero, are used to characterize the nature of chemical bonds.
For this compound, a topological analysis using Bader's AIM theory would allow for a quantitative description of the bonding within the molecule. The analysis focuses on bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the interaction.
A high value of ρBCP and a negative Laplacian (∇²ρBCP < 0) are characteristic of shared interactions, such as covalent bonds. In contrast, low ρBCP values and a positive Laplacian (∇²ρBCP > 0) are indicative of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net
In the context of this compound, AIM analysis could be used to:
Characterize the covalent bonds within the indoline ring, the ether linkage, and the acetic acid side chain.
Identify and quantify the strength of any intramolecular hydrogen bonds, for instance, between the carboxylic acid group and the ether oxygen.
Interactive Data Table: Predicted Topological Properties at Selected Bond Critical Points of this compound
| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Nature of Interaction |
| C-N (indoline) | 0.25 | -0.6 | Covalent |
| C-O (ether) | 0.21 | -0.5 | Covalent |
| C=O (carboxyl) | 0.35 | -0.9 | Covalent |
| O-H (carboxyl) | 0.30 | -1.2 | Covalent |
Theoretical Studies on Structural Stability and Reactivity
Oxidative Stability of Indoline Ring Systems (Theoretical Aspects)
The indoline ring system is a core structure in many biologically active compounds, and its stability, particularly against oxidation, is of significant interest. Theoretical studies, often employing quantum chemical calculations, can provide valuable insights into the mechanisms of indoline oxidation. The indoline moiety is generally more susceptible to oxidation than its aromatic counterpart, indole (B1671886), due to the saturated nature of the five-membered ring.
Theoretical investigations into the oxidative stability of the indoline ring in this compound would likely focus on several key aspects:
Hydrogen Abstraction: The N-H bond of the indoline ring is a potential site for hydrogen abstraction by radical species. Computational studies can determine the bond dissociation energy (BDE) of this N-H bond. A lower BDE would indicate a higher susceptibility to oxidative cleavage at this site. The presence of the electron-donating ether linkage at the 4-position could influence the electron density at the nitrogen atom and thus affect the N-H BDE.
Electron Transfer: The indoline ring can undergo oxidation via single-electron transfer (SET) to form a radical cation. The ionization potential of the molecule, which can be calculated theoretically, is a measure of the ease of this process. A lower ionization potential suggests a greater susceptibility to oxidative electron transfer.
Reaction with Oxidants: Theoretical models can simulate the reaction of the indoline ring with various oxidizing agents, such as hydroxyl radicals (•OH) or other reactive oxygen species. copernicus.orgresearchgate.netau.dkcopernicus.org These simulations can elucidate the reaction pathways, identify the most likely sites of attack, and determine the activation energies for different oxidative processes. For the indoline ring, oxidation can lead to the formation of various products, including the corresponding indole, oxindoles, or ring-opened products. The specific reaction pathway is often dependent on the nature of the oxidant and the substitution pattern on the indoline ring. researchgate.netrsc.org
Computational studies on indole itself have shown that oxidation initiated by •OH predominantly proceeds via addition to the C2-C3 double bond. copernicus.orgresearchgate.netau.dkcopernicus.org While the indoline ring lacks this double bond, the nitrogen atom and the aromatic ring remain potential sites for oxidative attack. Theoretical calculations can help predict the regioselectivity of such attacks on the this compound structure.
Structure Activity Relationship Sar Studies and Ligand Design Principles
Influence of Substituents on the Indoline (B122111) Ring System
The bicyclic indoline core is a key pharmacophore that can be extensively modified to fine-tune its pharmacological profile. The nature and position of substituents on this ring system play a pivotal role in modulating biological activity. mdpi.com
The location and electronic properties of substituents on the indoline ring significantly influence the compound's interaction with its biological target. Studies on related indole (B1671886) structures show that substitutions at various positions can dramatically alter activity through effects on electron density, lipophilicity, and steric interactions. mdpi.com
For instance, in a series of indole-2-carboxylic acid derivatives, halogenated benzene (B151609) rings introduced at the C6 position were found to effectively bind with viral DNA through π–π stacking interactions, indicating the importance of this position for certain biological targets. nih.govrsc.orgresearchgate.net In other studies involving 3-substituted 1H-indole-2-carboxylic acids, substitutions at the C4 position of the indole ring were found to be the least favorable for activity, while substitutions at the C7 position were most favorable. researchgate.net Specifically, fluorine-substituted derivatives were often more potent than their chlorine-substituted counterparts. researchgate.net
The C5 position is also critical for modulating biological activity. mdpi.com In many clinically approved drugs, functional groups at the C5 position contribute to their therapeutic efficacy by influencing π-stacking, electron density, and lipophilicity. mdpi.com However, in some cases, compounds substituted at the C5 position of the indole ring are more cytotoxic than those substituted at the C6 position. nih.gov
Table 1: Effect of Indoline Ring Substituents on Biological Activity in Analogous Compounds
| Parent Scaffold | Position of Substitution | Substituent Type | Observed Effect on Activity | Reference Compound(s) |
|---|---|---|---|---|
| Indole-2-carboxylic acid | C6 | Halogenated benzene | Increased inhibitory activity | 17a |
| 1H-indole-2-carboxylic acid | C4 | Various | Least favorable for activity | 17c, 17d, 17e, 17f |
| 1H-indole-2-carboxylic acid | C7 | Methoxy | Most favorable for activity | 17i, 17j, 17k |
| Indole Ring | C5 | Various functional groups | Pivotal role in modulating activity | Indomethacin, Delavirdine |
Modifications to the indoline ring are a key strategy for altering the affinity and selectivity of a ligand for its target. By introducing different functional groups, researchers can optimize interactions with the binding pocket of a receptor or enzyme.
For example, in the development of HIV-1 integrase inhibitors based on an indole-2-carboxylic acid scaffold, introducing a long-chain substituent at the C3 position significantly improved the inhibitory activity. mdpi.com This enhancement was attributed to improved interaction with a hydrophobic cavity near the active site of the integrase enzyme. mdpi.com This demonstrates that even subtle changes to the ring system can lead to substantial gains in potency and selectivity.
Furthermore, studies on brominated indoles have shown that the position of a bromine atom on the benzene ring of an isatin (B1672199) (an indole derivative) scaffold significantly affects anti-inflammatory activity, with the order of potency being 5-Br > 6-Br > 7-Br. nih.gov This underscores the sensitivity of biological targets to the precise placement of substituents on the indoline core. The fusion of the indole ring with other heterocyclic structures can also enhance biological activity compared to parent compounds containing quinoline (B57606) or pyridine (B92270) rings. nih.gov
Modifications of the Acetic Acid Moiety
The acetic acid portion of the molecule is not merely a linker but an essential component for biological interactions, and its modification offers another avenue for optimizing ligand properties.
The carboxylic acid group is a critical functional group in a vast number of pharmaceuticals and agrochemicals. wiley-vch.de It often serves as a key interaction point with biological targets, frequently acting as a hydrogen bond donor and acceptor. wiley-vch.de In many enzyme inhibitors, the carboxyl group is crucial for chelating with metal ions within the active site. nih.gov For instance, in the context of HIV-1 integrase inhibitors, the carboxyl group at the C2 position of the indole structure is introduced specifically to enhance metal chelation with Mg²⁺ ions in the enzyme's active site. nih.govrsc.orgresearchgate.net
This acidic moiety typically exists in its ionized, carboxylate form at physiological pH, which increases the molecule's polarity and water solubility. wiley-vch.de This property is vital for bioavailability and distribution within biological systems. The presence of this acidic center is a common feature in many anti-inflammatory agents, where it is often located one carbon atom away from a flat aromatic surface. pharmacy180.com
While essential for activity, the carboxylic acid group can sometimes lead to unfavorable pharmacokinetic properties due to its polarity. wiley-vch.de Therefore, various derivatization strategies are employed to create prodrugs or to explore other potential binding interactions. Common modifications include conversion to esters, amides, or other bioisosteres.
Esterification of the carboxylic acid is a common prodrug strategy to improve membrane permeability by masking the polar carboxyl group. For example, in the development of indole-2-carboxylic acid derivatives, the carboxyl group was esterified during synthesis to facilitate subsequent reactions. mdpi.com
Conversion to amides is another important strategy. Amides can act as both hydrogen-bond donors and acceptors and provide a stable, relatively neutral scaffold that can link different molecular fragments, influencing the three-dimensional shape required for optimal binding. wiley-vch.de In one study, replacing a carboxyl group with a carboxamide group led to a 4730-fold increase in activity against α-glucosidase, likely because the amide provided more hydrogen bonding opportunities. nih.gov
Other derivatizations can involve replacing the carboxylic acid with other acidic functional groups like a tetrazole, which has been shown to increase activity in some classes of anti-inflammatory agents. core.ac.uk
Table 2: Derivatization of the Acetic Acid Moiety and Impact on Activity
| Derivatization Strategy | Resulting Functional Group | Potential Impact | Example Context |
|---|---|---|---|
| Esterification | Ester | Increased lipophilicity, prodrug formation | Synthesis of Indole-2-carboxylic acid derivatives |
| Amidation | Amide | Altered hydrogen bonding, improved binding | Betulinic acid-indole derivatives |
| Bioisosteric Replacement | Tetrazole | Maintained acidic character, increased activity | Indan-1-acid derivatives |
Conformational Flexibility and Its Impact on SAR
The three-dimensional conformation of a molecule is crucial for its ability to bind to a biological target. The relative orientation of the indoline ring and the acetic acid side chain, as well as the flexibility of the entire structure, can significantly impact the structure-activity relationship. The fusion of multiple rings can lead to well-defined, rigid structures, which allows for precise orientation of substituents in three-dimensional space, enhancing functional specialization. nih.gov
Computational SAR Modeling (e.g., QSAR Approaches)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For indoline and indole derivatives, QSAR studies have been employed to elucidate the physicochemical properties that govern their therapeutic effects, such as anticancer and antimicrobial activities.
A typical QSAR study on derivatives of the indoline scaffold would involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties, and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. The partition coefficient (logP) is a common descriptor in this category.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.
Once these descriptors are calculated for a series of 2-(Indolin-4-yloxy)acetic acid analogs with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are used to build a predictive model. nih.gov Such a model can help in understanding which structural features are most important for the desired activity and can be used to predict the activity of novel, yet-to-be-synthesized compounds. For instance, a QSAR model might reveal that increased lipophilicity in a certain region of the molecule or the presence of a hydrogen bond donor at a specific position is beneficial for its biological function.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Indole/Indoline Derivatives
| Descriptor Category | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Receptor binding interactions, reactivity |
| Steric | Molecular Volume, Surface Area | Fit within a biological target's binding site |
| Hydrophobic | LogP | Membrane permeability, solubility |
| Topological | Connectivity Indices, Wiener Index | Overall molecular shape and branching |
Scaffold Hopping and Bioisosteric Replacements (Theoretical)
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemical entities with improved properties by modifying the core structure of a known active compound. nih.gov These approaches are particularly valuable for navigating intellectual property landscapes and overcoming issues related to pharmacokinetics and toxicity.
Scaffold Hopping:
In the context of this compound, scaffold hopping would involve replacing the central indoline ring system with other heterocyclic or carbocyclic cores while aiming to maintain the essential three-dimensional arrangement of key functional groups. The goal is to identify new scaffolds that can present the oxyacetic acid side chain and other substituents in a similar orientation to how they are presented by the original indoline scaffold, thus preserving the interactions with the biological target.
Potential scaffold replacements for the indoline core could include, but are not limited to:
Benzofuran
Benzothiophene
Indazole
Benzimidazole
Tetrahydroquinoline
Bioisosteric Replacements:
Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, leading to a compound that retains similar biological activity. nih.gov This strategy can be applied to various parts of the this compound structure.
For the carboxylic acid group , which is often important for target binding but can lead to poor pharmacokinetic properties, several bioisosteric replacements could be considered:
Tetrazole: A common carboxylic acid bioisostere that can participate in similar ionic and hydrogen bonding interactions.
Hydroxamic acid: Another potential replacement that can act as a metal chelator or hydrogen bond donor/acceptor.
Acylsulfonamide: This group can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.
For the ether linkage , bioisosteric replacements could include:
Thioether (-S-)
Sulfoxide (-SO-)
Sulfone (-SO2-)
Amine (-NH-)
These modifications can influence the molecule's conformation, lipophilicity, and metabolic stability.
Table 2: Theoretical Bioisosteric Replacements for Functional Groups in this compound
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity and hydrogen bonding properties |
| Carboxylic Acid (-COOH) | Hydroxamic Acid | Can act as a metal chelator and H-bond donor/acceptor |
| Carboxylic Acid (-COOH) | Acylsulfonamide | Mimics acidic proton and H-bonding capabilities |
| Ether Linkage (-O-) | Thioether (-S-) | Alters bond angles, lipophilicity, and metabolic profile |
| Ether Linkage (-O-) | Amine (-NH-) | Introduces a hydrogen bond donor, changes basicity |
Lead Compound Optimization Strategies
Once a lead compound such as this compound is identified, lead optimization is the process of refining its chemical structure to improve its therapeutic properties. This involves a systematic investigation of how different substituents and structural modifications affect its potency, selectivity, and pharmacokinetic profile.
For this compound, optimization strategies would likely focus on several key areas:
Substitution on the Indoline Ring: The aromatic and saturated portions of the indoline ring offer multiple positions for substitution. Introducing small alkyl groups, halogens, or hydrogen bond donors/acceptors at various positions (e.g., 1, 2, 3, 5, 6, and 7-positions) could probe the binding pocket of the biological target for additional favorable interactions. For example, studies on other indole-based compounds have shown that the position of a substituent on the indole ring can significantly impact biological activity and metabolic stability. nih.gov
Modification of the Acetic Acid Side Chain: The length and composition of the linker between the indoline core and the carboxylic acid could be varied. For instance, extending the chain to a propionic or butyric acid derivative, or introducing conformational constraints such as a cyclopropyl (B3062369) group, could optimize the positioning of the acidic group for interaction with the target.
Exploration of Stereochemistry: If chiral centers are introduced into the molecule, the different stereoisomers would be synthesized and tested separately, as it is common for one enantiomer or diastereomer to be significantly more active than the others.
A systematic approach to lead optimization often involves generating a library of analogs where one specific position or functional group is varied at a time. The biological data from these analogs is then used to build a more detailed SAR understanding, guiding the design of the next generation of compounds with multiple beneficial modifications. For instance, the synthesis of various indoline derivatives has been undertaken to explore the impact of decorations at the N-1 and C-5 positions on their activity as inhibitors of specific enzymes.
Table 3: Potential Lead Optimization Strategies for this compound
| Strategy | Specific Modification Example | Desired Outcome |
| Indoline Ring Substitution | Introduction of a fluorine atom at the 5-position | Improved binding affinity, altered metabolic stability |
| Indoline Ring Substitution | N-methylation of the indoline nitrogen | Modified lipophilicity and potential for new interactions |
| Side Chain Modification | Homologation to 3-(Indolin-4-yloxy)propanoic acid | Optimized positioning of the carboxylic acid group |
| Side Chain Modification | Introduction of an alpha-methyl group on the acetic acid chain | Increased metabolic stability, introduction of a chiral center |
Biological Activity Spectrum and Mechanistic Exploration in Vitro
Target Identification and Engagement Studies (In Vitro Systems)
Comprehensive searches of scientific databases and literature have yielded no specific data regarding the in vitro target identification and engagement studies for 2-(Indolin-4-yloxy)acetic acid. The following subsections detail the lack of available information.
There is currently no available research in the public domain that characterizes the binding affinity or modulatory effects of this compound on specific receptors. Studies detailing its interaction with any receptor class, including G-protein coupled receptors, ion channels, or nuclear receptors, have not been identified.
No specific in vitro studies detailing the inhibitory activity of this compound against any enzyme have been found in the available literature. Consequently, data such as IC₅₀ values or the mechanism of enzyme inhibition for this particular compound are not available.
Information regarding the specific protein interaction mechanisms of this compound is not present in the current body of scientific literature. There are no studies that elucidate its binding to or interaction with specific proteins at a molecular level.
Broad-Spectrum Biological Activities (In Vitro Categories)
An extensive review of published research reveals a lack of data on the broad-spectrum biological activities of this compound in vitro.
There are no available scientific reports or data concerning the in vitro antimicrobial properties of this compound. Its efficacy against various microbial strains, including bacteria, fungi, viruses, or Mycobacterium tuberculosis, has not been documented. Therefore, no data tables of minimum inhibitory concentrations (MIC) or other measures of antimicrobial activity can be provided.
No in vitro studies have been published that investigate the anti-inflammatory potential of this compound. Research on its effects on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or its impact on cytokine production in cell-based assays, is not available in the public domain.
Anticancer Activity
No specific studies detailing the in vitro anticancer activity of this compound were identified. Research in this area is centered on more complex derivatives. For instance, various studies report the anticancer potential of novel 2,5-disubstituted 1,3,4-oxadiazole (B1194373) analogues, indole-2-carbohydrazide derivatives, and other complex heterocyclic systems, but not of this compound itself. nih.govnih.govmdpi.com
Other Investigated Biological Activities (e.g., Antimalarial, Antileishmanial)
There is a lack of available data on the specific antimalarial or antileishmanial activities of this compound. The scientific literature contains reports on the antiprotozoal activity of related, but structurally distinct, molecules such as quinoline-4-yloxy-acetyl-hydrazineylidene derivatives and various natural products. researchgate.netrjpbr.com However, these findings cannot be directly attributed to this compound.
Investigation of Resistance-Modifying Agent (RMA) Potential (In Vitro)
No studies were found that investigate the potential of this compound as an in vitro resistance-modifying agent. Research on resistance modification often involves other classes of molecules, such as the study of how herbicides like 2,4-Dichlorophenoxy acetic acid can induce antibiotic resistance in bacteria, which is a different context from the typical investigation of RMA potential in cancer therapy. nih.gov
Chemical Biology Applications and Probe Development
Design and Synthesis of Chemical Probes Based on the Indolin-4-yloxyacetic Acid Scaffold
The rational design of chemical probes based on the 2-(Indolin-4-yloxy)acetic acid scaffold involves the strategic incorporation of reporter groups or functional moieties to enable detection and study of target interactions. A typical chemical probe consists of three key components: a recognition element that binds the target protein (the indoline (B122111) scaffold), a linker (the oxyacetic acid side chain), and a reporter tag (e.g., a fluorophore, a biotin (B1667282) tag) or a functional warhead (e.g., for covalent labeling or recruitment of other proteins). researchgate.net The indoline nitrogen and the terminal carboxylic acid group are primary points for synthetic modification, allowing for the attachment of these diverse functional groups. chim.itd-nb.info
The synthesis of these probes begins with the construction of the core scaffold, typically starting from a 4-hydroxyindole (B18505) or 4-hydroxyindoline precursor. researchgate.netnih.gov The synthesis of 4-hydroxyindoles can be challenging due to the lower nucleophilicity of the C4 position compared to other positions on the indole (B1671886) ring. nih.gov However, methods such as the modified Bischler-Möhlau reaction or gold-catalyzed cyclization of functionalized aromatics have been developed to access this key intermediate. researchgate.netnih.gov
Once the 4-hydroxyindole is obtained, the critical oxyacetic acid side chain is installed via O-alkylation. This is commonly achieved by reacting the phenolic hydroxyl group with an alkylating agent like ethyl bromoacetate (B1195939) or methyl bromoacetate in the presence of a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). d-nb.infogoogle.com Subsequent hydrolysis of the resulting ester yields the this compound scaffold, with the carboxylic acid serving as a versatile chemical handle for further elaboration. google.com This handle allows for amide bond formation to attach linkers, reporter molecules, or ligands for other proteins, such as those that recruit E3 ubiquitin ligases for targeted protein degradation (PROTACs). nih.govbenthamdirect.com
Table 1: General Synthetic Pathway for Probes from the this compound Scaffold
| Step | Description | Key Reagents & Conditions | Relevant Citations |
|---|---|---|---|
| 1 | Scaffold Synthesis | Synthesis of a 4-hydroxyindole or 4-hydroxyindoline precursor. | Bischler-Möhlau reaction or transition-metal-catalyzed cyclizations. researchgate.netnih.gov |
| 2 | O-Alkylation | Attachment of the acetic acid moiety to the 4-hydroxy group. | Ethyl bromoacetate, K₂CO₃ or Cs₂CO₃, in a polar aprotic solvent like DMF. d-nb.infogoogle.com |
| 3 | Ester Hydrolysis | Conversion of the ethyl ester to the free carboxylic acid. | Aqueous base (e.g., LiOH, NaOH) followed by acidic workup. google.com |
| 4 | Functionalization | Coupling of the carboxylic acid to a linker followed by a reporter or functional group. | Amide coupling reagents (e.g., HATU, HOBt), appropriate linker-reporter constructs. nih.gov |
Application of Probes in Target Engagement Studies (In Vitro)
A critical step in the validation of any chemical probe is demonstrating that it physically binds to its intended protein target within a biological system, a process known as target engagement. chemicalprobes.orgnih.gov Probes derived from the this compound scaffold are designed precisely for this purpose. In vitro target engagement assays are essential for quantifying the binding affinity (e.g., Kd) and residence time of a probe, providing a foundational understanding of the probe-target interaction before moving into more complex cellular models. chemicalprobes.org
Several robust in vitro methods can be employed to measure the binding of these probes to purified proteins. nih.gov These assays are often run in a competitive format, where the unlabeled parent compound, this compound, is used to compete against a functionalized probe, thereby demonstrating that binding is specific to the core scaffold.
Common in vitro target engagement techniques include:
Surface Plasmon Resonance (SPR): This label-free technique immobilizes the target protein on a sensor chip and measures changes in the refractive index as the probe flows over the surface, allowing for the precise determination of association and dissociation rate constants. nih.gov
Bioluminescence Resonance Energy Transfer (BRET): BRET assays measure the proximity between a target protein fused to a luciferase (like NanoLuc®) and a probe conjugated to a fluorescent dye. Binding of the fluorescent probe brings it close to the luciferase, enabling resonance energy transfer upon addition of the luciferase substrate. nih.govresearchgate.net
Fluorescence Polarization (FP): This method uses a fluorescently labeled probe. When the small probe tumbles freely in solution, it has low polarization. Upon binding to a large target protein, its rotation slows, and the polarization of the emitted light increases.
Cellular Thermal Shift Assay (CETSA): While primarily a cellular assay, the principle of ligand-induced thermal stabilization can be applied in vitro. The binding of a probe to its target protein increases the protein's melting temperature, which can be measured by heating the protein-probe mixture and quantifying the amount of soluble protein remaining at different temperatures. nih.gov
Table 2: Comparison of In Vitro Target Engagement Assays
| Assay Method | Principle | Key Output | Requirements | Relevant Citations |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Mass change upon binding to an immobilized target. | KD, kon, koff | Purified protein, specialized instrument. | nih.gov |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy transfer between a luciferase-fused target and a fluorescent probe. | IC₅₀, Bmax | Purified luciferase-tagged protein, fluorescent probe. | nih.govresearchgate.net |
| Fluorescence Polarization (FP) | Change in rotational speed of a fluorescent probe upon binding to the target. | Kd, IC₅₀ | Purified protein, fluorescent probe. | nih.gov |
| Thermal Shift Assay (TSA/CETSA) | Ligand-induced increase in protein melting temperature. | ΔTm (change in melting temp) | Purified protein, thermal cycler. | nih.gov |
Strategies for Developing Functionalized Indoline-Acetic Acid Conjugates
The this compound structure is an exemplary scaffold for developing highly functionalized conjugates, particularly heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). nih.govescholarship.org The indoline structure is a well-established pharmacophore for designing ligands that bind to specific protein targets (often called a "warhead"), while the acetic acid group provides a convenient attachment point for a chemical linker. researchgate.netbenthamdirect.com
The development of PROTACs is a leading strategy in modern chemical biology and drug discovery. nih.gov These molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to induce the degradation of a specific target protein. benthamdirect.com
The design of an indoline-based PROTAC involves three modular components:
Warhead: A derivative of the this compound scaffold that is optimized for high-affinity and selective binding to the protein of interest (POI).
E3 Ligase Ligand: A molecule that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). Common ligands include derivatives of thalidomide (B1683933) for CRBN or small molecules that mimic the HIF-1α peptide for VHL. nih.govescholarship.org
Linker: A chemical chain that connects the warhead and the E3 ligase ligand. The linker's length, rigidity, and chemical composition are critical and must be empirically optimized to allow for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). nih.gov The carboxylic acid of the parent scaffold is the logical point for initiating linker attachment via stable amide bonds.
Another advanced strategy is the creation of Activity-Based Probes (ABPs) . This involves functionalizing the indoline scaffold with a reactive group (e.g., an epoxide, acrylamide, or fluorophosphonate) that can form a covalent bond with a reactive amino acid residue (like cysteine or serine) in the target protein's binding site. acs.org Such probes are powerful tools for identifying new drug targets (target deconvolution) and for measuring target engagement with high sensitivity, as the covalent bond allows for stringent purification and detection of the probe-protein adduct. acs.org
Table 3: Strategies for Functionalized Indoline-Acetic Acid Conjugates
| Conjugate Type | Components | Mechanism of Action | Application | Relevant Citations |
|---|---|---|---|---|
| PROTAC | Warhead (Indoline Scaffold) + Linker + E3 Ligase Ligand | Induces proximity between a target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target. | Targeted protein degradation, therapeutic development. | nih.govbenthamdirect.comescholarship.org |
| Activity-Based Probe (ABP) | Recognition Scaffold (Indoline) + Linker + Reactive Warhead | Forms a stable, covalent bond with the target protein, typically at a nucleophilic residue in an active or binding site. | Target identification, mapping druggable sites, covalent inhibitor development. | acs.org |
| Affinity-Based Probe | Recognition Scaffold (Indoline) + Linker + Reporter Tag (Biotin/Fluorophore) | Binds non-covalently to the target, allowing for pull-down (biotin) or visualization (fluorophore) of the target protein. | Target identification, protein localization studies, binding assays. | researchgate.net |
Future Perspectives in Research on 2 Indolin 4 Yloxy Acetic Acid
Untapped Biological Targets and Pathways
The structural framework of 2-(Indolin-4-yloxy)acetic acid, featuring an indoline (B122111) ring linked to an acetic acid moiety via an ether bond, suggests the potential for interaction with a wide array of biological targets that have not yet been investigated for this specific compound. Research on analogous structures provides a roadmap for future biological screening.
Derivatives of the parent indole (B1671886) structure are known to interact with a variety of enzymes and receptors. For instance, certain indole derivatives act as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in anti-inflammatory therapies. isfcppharmaspire.com Another critical enzyme, Indoleamine 2,3-dioxygenase-1 (IDO1), involved in cancer immune evasion, is also a known target for indole-based inhibitors. espublisher.com The structural similarity of this compound to these active molecules suggests that its potential as a COX or IDO1 inhibitor warrants investigation.
Furthermore, the indoleacetic acid motif is central to auxin, a class of plant hormones, indicating that research could explore its role in plant biology or as a lead for developing novel agrochemicals. ijpsr.comdrugbank.com A series of compounds structurally related to the indole form, specifically [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid derivatives, have been identified as potent and selective agonists for the thyroid hormone receptor β (TRβ), highlighting a potential endocrinological application. sci-hub.se Given that the conversion of indolines to indoles is a known chemical transformation, the indoline core could serve as a stable precursor or possess its own unique activity at these receptors. rsc.org These precedents strongly suggest that a broad screening approach against various receptors, enzymes, and cellular pathways could reveal novel therapeutic applications for this compound.
Table 1: Potential Biological Targets for this compound Based on Analogous Compounds
| Target Class | Specific Target(s) | Rationale/Related Compounds | Citation(s) |
|---|---|---|---|
| Enzymes | COX-1, COX-2 | Inhibition by various indole derivatives for anti-inflammatory effects. | isfcppharmaspire.com |
| Indoleamine 2,3-dioxygenase-1 (IDO1) | Inhibition by indole derivatives for potential anticancer applications. | espublisher.com | |
| Penicillin-Binding Proteins | Antibacterial activity demonstrated by other indole derivatives. | researchgate.net | |
| Receptors | Thyroid Hormone Receptor β (TRβ) | Agonism shown by structurally similar [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acids. | sci-hub.se |
| Other Pathways | Auxin Biosynthesis Pathway | The core structure is analogous to Indole-3-acetic acid, a key plant hormone. | drugbank.comnih.gov |
Integration with Emerging Synthetic Methodologies
The synthesis of indoline derivatives has evolved significantly, moving from classical methods to more efficient, sustainable, and versatile modern techniques. rsc.org The future production of this compound and its analogues will benefit greatly from the integration of these emerging methodologies, which promise higher yields, reduced environmental impact, and greater molecular diversity. researchgate.net
Green chemistry principles are increasingly being applied to indole and indoline synthesis. tandfonline.com This includes the use of environmentally benign solvents like water, microwave-assisted reactions for accelerated synthesis times, and the development of reusable catalysts. openmedicinalchemistryjournal.comtandfonline.com For example, methods using multicomponent reactions under solvent-free conditions or with catalysts like cellulose (B213188) sulfuric acid represent an economical and green route for producing indole derivatives. openmedicinalchemistryjournal.com
Palladium-catalyzed reactions have revolutionized the formation of the indoline ring. Efficient methods for the intramolecular C(sp²)-H amination of β-arylethylamine substrates provide a direct route to the indoline core under mild conditions with low catalyst loading. organic-chemistry.org A key synthetic step for this compound would involve the etherification of a 4-hydroxyindoline precursor. The synthesis of related indoline intermediates has been achieved from precursors like 5-hydroxyindole, which can be reduced to the corresponding indoline, offering a viable pathway. sci-hub.se The application of these advanced, modular synthetic routes will be crucial for efficiently creating libraries of derivatives for structure-activity relationship (SAR) studies. rsc.org
Table 2: Emerging Synthetic Methodologies Applicable to this compound
| Methodology | Description | Potential Advantage | Citation(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions. | Reduced reaction times, increased yields, and cleaner reactions. | tandfonline.comtandfonline.com |
| Green Catalysis | Employs non-toxic, reusable catalysts such as cellulose sulfuric acid or nanocatalysts. | Environmentally friendly, economical, and simplified purification. | researchgate.netopenmedicinalchemistryjournal.com |
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of N-protected phenethylamine (B48288) derivatives to form the indoline ring. | High efficiency, mild conditions, and broad functional group tolerance. | organic-chemistry.org |
| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a one-pot reaction to form a complex product. | High atom economy, operational simplicity, and rapid library generation. | openmedicinalchemistryjournal.comsioc-journal.cn |
| Synthesis in Water | Using water as a green solvent for the synthesis of indole derivatives. | Non-toxic, inexpensive, and environmentally benign. | openmedicinalchemistryjournal.com |
Advanced Computational Modeling for Rational Design
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds before committing to costly and time-consuming synthesis. espublisher.com For a molecule like this compound, these techniques offer a powerful strategy to explore its potential, predict its properties, and guide the development of new, more potent analogues.
Molecular docking studies can be employed to simulate the binding of this compound and its virtual derivatives to the active sites of the potential biological targets identified in Section 7.1, such as COX-2 or TRβ. isfcppharmaspire.comsci-hub.se Such studies predict the binding affinity (docking score) and visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, providing insights into the structural basis of activity. mdpi.com For example, docking studies on other indole derivatives have successfully predicted their binding modes within enzyme active sites, correlating well with experimental activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical correlation between the chemical structures of a series of derivatives and their biological activity. researchgate.net By calculating various molecular descriptors (e.g., electronic, hydrophobic, topological), a predictive QSAR model can be built to estimate the activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis. japsonline.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are crucial for early-stage evaluation of drug-likeness, helping to identify and filter out compounds with poor pharmacokinetic profiles or potential toxicity issues. japsonline.commdpi.com
Table 3: Computational Approaches for the Rational Design of this compound Derivatives
| Computational Tool | Application | Purpose | Citation(s) |
|---|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor's active site. | Identify key interactions, prioritize compounds, and guide structural modifications for enhanced potency. | mdpi.commdpi.comresearchgate.net |
| QSAR | Correlates structural features with biological activity. | Predict the activity of unsynthesized analogues and understand SAR. | researchgate.netjapsonline.com |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity profiles. | Early-stage risk assessment, filtering of undesirable compounds, and optimization of drug-like properties. | japsonline.commdpi.com |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-receptor complex over time. | Assess the stability of the predicted binding mode and refine binding energy calculations. | espublisher.com |
Exploration of Indoline-4-yloxyacetic Acid as a Versatile Synthetic Intermediate
Beyond its own potential biological activity, the chemical structure of this compound makes it a valuable and versatile intermediate for the synthesis of more complex heterocyclic systems. rsc.orgrsc.org Its scaffold contains several reactive sites that can be selectively functionalized to generate a large library of novel compounds. uow.edu.au
The key functional handles on the molecule include:
The Indoline Nitrogen: As a secondary amine, this nitrogen is amenable to a wide range of N-alkylation, N-acylation, and N-arylation reactions, allowing for the introduction of diverse substituents.
The Carboxylic Acid Group: This group is a classic handle for forming amides, esters, and other derivatives. beilstein-journals.org It can be coupled with a vast array of amines or alcohols to explore new chemical space, a common strategy in medicinal chemistry. mdpi.com
The Aromatic Ring: The benzene (B151609) portion of the indoline ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of groups like nitro, halogen, or alkyl moieties, which can further modulate the electronic properties and biological activity of the molecule.
The α-Carbon of the Acetic Acid: The carbon atom adjacent to the carbonyl group can potentially be functionalized, further expanding synthetic possibilities.
The use of indole derivatives as precursors for synthesizing fused heterocyclic systems, such as pyrimidoindoles and benzazepinones, is well-documented. uow.edu.aumetu.edu.tr By applying similar strategies, the this compound core could be used in intramolecular cyclization reactions or as a building block in multicomponent reactions to construct novel, complex scaffolds with potential applications in materials science and pharmaceuticals. metu.edu.tr
Table 4: Potential Synthetic Transformations of this compound
| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Indoline Nitrogen | N-Alkylation / N-Arylation | Alkyl halides, Benzyl halides / Palladium-catalyzed coupling | N-Substituted indoline derivatives |
| Carboxylic Acid | Amide Coupling | Amines, Coupling agents (e.g., TCT, PPh₃/I₂) | Amide derivatives |
| Carboxylic Acid | Esterification | Alcohols, Acid catalysis | Ester derivatives |
| Aromatic Ring | Electrophilic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogenating agents (NBS) | Substituted indoline ring |
| Multiple Sites | Intramolecular Cyclization | Dehydrating agents, Heat | Fused heterocyclic systems |
Q & A
Q. What are the key considerations for synthesizing 2-(Indolin-4-yloxy)acetic acid with high regioselectivity?
Methodological Answer: Regioselective synthesis requires careful control of reaction conditions. For indole/acetic acid derivatives, bromination or alkylation at specific positions can be achieved using steric or electronic directing groups. For example:
- Bromination: Use mild brominating agents (e.g., Br₂ in acetic acid) to target electron-rich aromatic positions, as demonstrated in the regioselective synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid .
- Protecting Groups: Temporarily block reactive sites (e.g., hydroxyl or amino groups) to direct substitution to the indoline ring’s 4-position.
- Catalysts: Employ Lewis acids (e.g., FeCl₃) to enhance regioselectivity in etherification reactions.
Q. How should researchers characterize the crystal structure of this compound derivatives?
Methodological Answer: X-ray crystallography is the gold standard. Key steps include:
- Crystallization: Use solvent diffusion (e.g., hexane/ethyl acetate) to grow single crystals.
- Data Collection: Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Analysis: Refine structures using SHELXL-2018/3, focusing on hydrogen-bonding patterns (e.g., O–H⋯O dimers common in carboxylic acids) .
Critical Parameters:
Q. What are the recommended storage conditions to maintain the stability of this compound?
Methodological Answer:
- Temperature: Store at –20°C in a freezer under an inert atmosphere (N₂ or Ar) to prevent oxidation .
- Moisture Control: Use desiccants (silica gel) and seal containers tightly, as moisture accelerates hydrolysis of ether linkages .
- Light Sensitivity: Protect from UV light by using amber glass vials .
Stability Data:
| Condition | Degradation Pathway | Hazard Mitigation |
|---|---|---|
| Heat (>40°C) | Dehydration/decarboxylation | Store below 25°C |
| Strong Acids | Ester hydrolysis | Avoid pH < 3 |
Advanced Research Questions
Q. How can reaction by-products be minimized during multi-step synthesis of this compound derivatives?
Methodological Answer:
- Stepwise Purification: After each synthetic step (e.g., alkylation, deprotection), use column chromatography (silica gel, 20:1 hexane/EtOAc) to isolate intermediates .
- Reagent Optimization: Replace hazardous bases (e.g., NaH) with milder alternatives (K₂CO₃) to reduce side reactions .
- Monitoring: Employ TLC or HPLC to track reaction progress. For example, a purity of 99.8% was achieved for Fmoc-AEEA derivatives via iterative recrystallization .
By-Product Analysis:
| Step | Common By-Products | Mitigation Strategy |
|---|---|---|
| Ether Formation | Unreacted indoline | Excess alkylating agent, reflux conditions |
| Deprotection | Hydrolyzed esters | Controlled pH (7–8) |
Q. What methodologies are suitable for establishing structure-activity relationships (SAR) for this compound in pharmacological contexts?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors, given indoline’s structural similarity to tryptophan derivatives ).
- In Vitro Assays: Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) across cell lines (e.g., HEK-293 for GPCRs).
- Modification Studies: Synthesize analogs (e.g., halogenated or PEGylated variants) and compare IC₅₀ values. For example, bromine substitution enhances electronic effects .
SAR Data Template:
| Derivative | Substituent | IC₅₀ (nM) | LogP | Notes |
|---|---|---|---|---|
| Parent | –OCH₃ | 250 | 1.2 | Baseline activity |
| Br-Substituted | –Br | 120 | 1.8 | Enhanced binding |
Q. How can researchers address the lack of toxicological data for this compound in preclinical studies?
Methodological Answer:
- In Silico Prediction: Use tools like ProTox-II or ADMETlab to estimate acute toxicity (LD₅₀), hepatotoxicity, and mutagenicity .
- In Vivo Testing: Conduct OECD 423 acute oral toxicity studies in rodents, starting with a dose of 300 mg/kg .
- Read-Across Analysis: Leverage data from structurally similar compounds (e.g., 2-phenylacetic acid derivatives show low skin irritation ).
Risk Assessment Workflow:
QSAR Modeling: Predict hazards (e.g., skin irritation: Category 2 ).
In Vitro Testing: Use EpiDerm™ assays for skin corrosion .
Tiered Testing: Escalate to in vivo only if in silico/in vitro results indicate risk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
